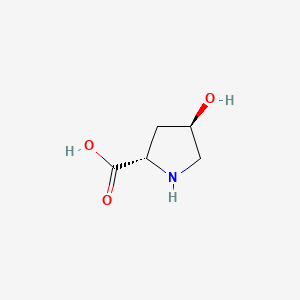

L-Hydroxyproline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

361 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

L-Hydroxyproline (specifically trans-4-hydroxy-L-proline, CAS 51-35-4) is a non-proteinogenic chiral amino acid derivative characterized by its rigid pyrrolidine ring and a critical C4-hydroxyl group [1]. As a foundational chiral pool building block, it is primarily procured for its dual functional handles (amine and carboxylic acid) supplemented by the specific stereochemistry of the C4-OH. This structural profile dictates its high aqueous solubility and its utility in advanced synthetic workflows, where it serves as an irreplaceable precursor for conformationally constrained pharmaceuticals, peptide engineering, and asymmetric organocatalysis[1].

Substituting L-Hydroxyproline with its unhydroxylated analog, L-Proline, or its cis-isomer universally fails in advanced applications due to the loss of the C4-hydroxyl group's stereoelectronic effects and synthetic utility [1]. In peptide synthesis, lacking the trans-4-hydroxyl group prevents the enforcement of the Cγ-exo ring pucker, leading to the collapse of triple-helical structures at physiological temperatures [1]. In synthetic chemistry, L-Proline lacks the reactive C4 site required for attaching hydrophobic chains to create amphiphilic catalysts, or for the stereospecific inversion required during the synthesis of carbapenem antibiotic cores, rendering it chemically useless for these specific downstream targets [2].

Stereoelectronic Enforcement of Triple-Helix Thermal Stability

The presence of the trans-4-hydroxyl group in L-Hydroxyproline exerts a strong inductive effect that enforces a Cγ-exo ring pucker and a trans peptide bond (ω ≈ 180°). In synthetic collagen mimetics, this translates to a massive increase in structural stability compared to unhydroxylated L-proline. Fully hydroxylated type I collagen exhibits a melting temperature (Tm) of 43 °C, whereas the unhydroxylated L-proline baseline melts at 27 °C, well below physiological temperature [1].

| Evidence Dimension | Triple-helix melting temperature (Tm) |

| Target Compound Data | Tm = 43 °C (fully hydroxylated collagen) |

| Comparator Or Baseline | L-Proline (unhydroxylated collagen): Tm = 27 °C |

| Quantified Difference | +16 °C increase in Tm, crossing the physiological threshold |

| Conditions | Physiological aqueous buffer |

Procurement of L-Hydroxyproline is strictly required for tissue engineering scaffolds and biomaterials to ensure they remain structurally intact at human body temperatures.

Precursor Suitability for Amphiphilic Organocatalysts

In green chemistry applications, water-soluble catalysts often fail due to phase separation from organic reactants. L-Hydroxyproline provides a critical C4-OH synthetic handle that allows for esterification or etherification with hydrophobic tails (e.g., O-myristoyl). This structural modification creates amphiphilic catalysts capable of forming micellar nanoreactors in water, achieving >99% enantiomeric excess (ee) in aqueous asymmetric aldol reactions[1]. Unmodified L-proline lacks this functional handle and fails to form micelles, resulting in low conversion and poor selectivity [1].

| Evidence Dimension | Enantiomeric excess (ee) in aqueous aldol reactions |

| Target Compound Data | Up to >99% ee (via amphiphilic derivatives of L-Hydroxyproline) |

| Comparator Or Baseline | L-Proline (water-soluble, non-micellar): Low conversion/selectivity |

| Quantified Difference | Enables high-ee micellar catalysis in pure water |

| Conditions | Aqueous asymmetric aldol reactions |

Buyers developing green organocatalysts for aqueous media must procure L-hydroxyproline to access the derivatization site necessary for micelle formation.

Chiral Scaffold for β-Lactam Antibiotic Cores

L-Hydroxyproline is a non-substitutable starting material for the synthesis of complex pharmaceutical intermediates, such as the pyrrolidine core of carbapenem antibiotics (e.g., doripenem, meropenem) [1]. The C4-hydroxyl group serves as a leaving group or a site for stereospecific SN2 inversion, allowing chemists to install necessary side chains with high optical purity. L-Proline entirely lacks this C4 functional group, making it chemically impossible to use as a direct precursor for these specific C4-substituted drug classes[1].

| Evidence Dimension | Suitability for C4-functionalized pyrrolidine synthesis |

| Target Compound Data | Provides C4-OH for stereospecific substitution |

| Comparator Or Baseline | L-Proline: Lacks C4 functionality |

| Quantified Difference | Absolute requirement for C4-substituted carbapenem synthesis |

| Conditions | Pharmaceutical intermediate synthesis |

For the commercial manufacturing of carbapenem antibiotics and specific ACE inhibitors, L-Hydroxyproline is the mandatory chiral pool starting material.

Biomaterials and Tissue Engineering Scaffolds

Leveraging its ability to enforce the Cγ-exo ring pucker and elevate the melting temperature of triple helices above 37 °C, L-Hydroxyproline is the standard building block for synthesizing stable collagen mimetics used in medical implants and 3D cell culture matrices [1].

Synthesis of Carbapenem Antibiotics

Due to its specific stereochemistry and the reactive C4-hydroxyl handle, this compound is procured at scale as a chiral pool precursor for the pyrrolidine side chains of broad-spectrum β-lactam antibiotics like doripenem and meropenem [2].

Development of Amphiphilic Organocatalysts

For laboratories designing green, aqueous-phase asymmetric catalysts, L-Hydroxyproline serves as the foundational scaffold. The C4-OH allows for the attachment of hydrophobic chains, enabling the formation of micellar nanoreactors that drive high-enantioselectivity aldol reactions in water [3].

References

- [1] Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical reviews in biochemistry and molecular biology, 45(2), 106-124.

- [2] Engineered proline hydroxylase polypeptides and methods. US Patent US10995349B2.

- [3] Enamine-Based Micellar Asymmetric Organocatalysis in Aqueous Media. Crimson Publishers, Res Dev Material Sci. 2023.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

274 - 275 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 23 of 25 companies (only ~ 8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Pharmacology

Hydroxyproline is a nonessential amino acid derivative formed during post-translational protein modification through hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase which requires vitamin C as a co-factor. Hydroxyproline is a major component of the protein collagen and plays a key role in the stability of the collagen triple helix. It can be used as an indicator to determine the amount of collagen. Increased hydroxyproline levels in the urine and/or serum are normally associated with degradation of connective tissue. Vitamin C deficiency decreases the conversion of proline to hydroxyproline, which leads to reduced collagen stability.

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

R.H.A. Plimmer (1912) [1908]. R.H.A. Plimmer; F.G. Hopkins (eds.). The chemical composition of the proteins. Monographs on biochemistry. Vol. Part I. Analysis (2nd ed.). London: Longmans, Green and Co. p. 132. Retrieved January 18, 2010.

Gorres, Kelly L.; Raines, Ronald T. (April 2010). "Prolyl 4-hydroxylase". Critical Reviews in Biochemistry and Molecular Biology. 45 (2): 106–124. doi:10.3109/10409231003627991. PMC 2841224. PMID 20199358.

Szpak, Paul (2011). "Fish bone chemistry and ultrastructure: implications for taphonomy and stable isotope analysis". Journal of Archaeological Science. 38 (12): 3358–3372. doi:10.1016/j.jas.2011.07.022.

Nelson, D. L. and Cox, M. M. (2005) Lehninger's Principles of Biochemistry, 4th Edition, W. H. Freeman and Company, New York.

Brinckmann, J., Notbohm, H. and Müller, P.K. (2005) Collagen, Topics in Current Chemistry 247, Springer, Berlin.

Bella, J; Eaton, M; Brodsky, B; Berman, HM (1994). "Crystal and molecular structure of a collagen-like peptide at 1.9 A resolution". Science. 266 (5182): 75–81. doi:10.1126/science.7695699. PMID 7695699.

Kotch, F.W.; Guzei, I.A.; Raines, R.T. (2008). "Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues". Journal of the American Chemical Society. 130 (10): 2952–2953. doi:10.1021/ja800225k. PMC 2802593. PMID 18271593.

Jaakkola, P.; Mole, D.R.; Tian, Y.M.; Wilson, M.I.; Gielbert, J.; Gaskell, S.J.; Kriegsheim, A.V.; Hebestreit, H.F.; et al. (2001). "Targeting of HIF-alpha to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation". Science. 292 (5516): 468–72. Bibcode:2001Sci...292..468J. doi:10.1126/science.1059796. PMID 11292861. S2CID 20914281.

Cassab, Gladys I (1998). "Plant Cell Wall Proteins". Annual Review of Plant Physiology and Plant Molecular Biology. 49: 281–309. doi:10.1146/annurev.arplant.49.1.281. PMID 15012236.

"Wheeless' Textbook of Orthopaedics". Wheeless Online. 22 July 2020.

Nakajima, T.; Volcani, B.E. (1969). "3,4-Dihydroxyproline: a new amino acid in diatom cell walls". Science. 164 (3886): 1400–1401. Bibcode:1969Sci...164.1400N. doi:10.1126/science.164.3886.1400. PMID 5783709. S2CID 23673503.

Alexopoulos, C.J., Mims C.W. and Blackwell, M. (1996). Introductory Mycology (4th ed.). New York: John Wiley & Sons. pp. 687–688. ISBN 978-0-471-52229-4.

Wieland, T. (1986). Peptides of Poisonous Amanita Mushrooms. Springer.